
8-Methyl-4-nitroquinoline 1-oxide
Übersicht
Beschreibung
8-Methyl-4-nitroquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. It is structurally characterized by a quinoline ring substituted with a methyl group at the 8th position and a nitro group at the 4th position, with an oxide group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-nitroquinoline 1-oxide typically involves the nitration of 8-methylquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the 4th position. The subsequent oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the nitrogen atom into an oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and oxidation steps are carefully monitored, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Various oxidized derivatives of quinoline.
Reduction: 8-Methyl-4-aminoquinoline 1-oxide.
Substitution: Substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-4-nitroquinoline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives.
Biology: Employed in studies related to DNA damage and repair mechanisms due to its ability to form bulky DNA adducts.
Medicine: Investigated for its potential anticancer properties and its role in inducing mutations for genetic studies.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Methyl-4-nitroquinoline 1-oxide involves the formation of DNA adducts, which interfere with DNA replication and transcription. The compound is metabolized to form reactive intermediates that bind to DNA, leading to mutations and cellular damage. This property makes it a valuable tool in studying DNA repair pathways and the effects of mutagenic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroquinoline 1-oxide: A closely related compound with similar mutagenic properties.
4-Nitropyridine 1-oxide: Another nitro-substituted heterocyclic compound used in similar research applications.
Uniqueness
8-Methyl-4-nitroquinoline 1-oxide is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural variation allows for distinct interactions with biological molecules and can lead to different outcomes in scientific studies compared to its analogs.
Eigenschaften
IUPAC Name |
8-methyl-4-nitro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-3-2-4-8-9(12(14)15)5-6-11(13)10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHBQAQVJHCYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161498 | |
| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-45-2 | |
| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















